4-(金刚烷-1-基)-6-氨基-1,3,5-三嗪-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

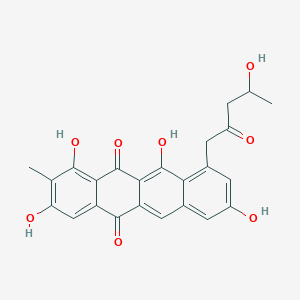

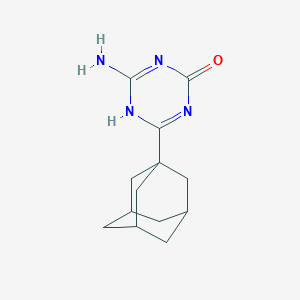

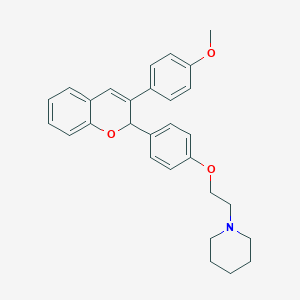

The compound 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The adamantan-1-yl group attached to the triazine ring suggests that the compound could exhibit unique physical and chemical properties due to the bulky and rigid structure of the adamantyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol.

Synthesis Analysis

Although the synthesis of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol is not explicitly detailed in the provided papers, the synthesis of related adamantyl-triazine derivatives typically involves the introduction of the adamantyl group into the triazine core. This can be achieved through various organic synthesis methods such as nucleophilic substitution or addition reactions. The adamantyl group is known for its stability and resistance to harsh conditions, which could influence the synthesis route chosen for this compound.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by a six-membered ring containing three nitrogen atoms. The presence of the adamantyl group is likely to influence the overall molecular geometry and electronic distribution within the molecule. Theoretical calculations, as mentioned in the second paper, can provide insights into the optimized geometry, vibrational wavenumbers, and frontier molecular orbitals such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) . These calculations are crucial for understanding the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

The reactivity of triazine derivatives can be influenced by the substituents attached to the ring. In the case of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol, the amino group could participate in various chemical reactions, such as forming hydrogen bonds or acting as a nucleophile. The adamantyl group, on the other hand, is known for its inertness, which might limit the reactivity of the compound to certain types of reactions. The first paper discusses the isolation of spin-bearing moieties in a related compound, which could suggest potential for radical-type reactions in similar adamantyl-triazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol would be influenced by both the triazine core and the adamantyl substituent. The rigidity of the adamantyl group could affect the compound's melting point, solubility, and crystalline structure. The paramagnetic behavior observed in a related compound due to non-interacting spins could also be a property of interest for 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol . Additionally, the cytotoxic evaluation and molecular docking studies mentioned in the second paper highlight the potential biological activity of triazine derivatives, which could be relevant for the compound .

科学研究应用

有机合成与材料科学中的应用

三嗪衍生物(包括与 4-(金刚烷-1-基)-6-氨基-1,3,5-三嗪-2-醇相似的衍生物)已被广泛用作精细有机合成中的原料。这些化合物在生产农产品、药品、染料、高能材料和防腐添加剂中得到应用。它们的用途还包括生产分析试剂、浮选试剂、耐热聚合物、具有荧光性质的产品和离子液体,使应用科学、生物技术、能源和化学受益(Nazarov 等人,2021 年)。

药物和药学化学

在药学化学中,三嗪骨架以其广泛的生物活性而著称。三嗪衍生物已被合成和评估其抗菌、抗真菌、抗癌、抗病毒、抗疟、抗炎、抗溃疡、抗惊厥、抗微生物、杀虫和除草剂特性。由于其有效的药理活性,三嗪核心被认为是开发未来药物的有前途的部分(Verma 等人,2019 年)。

抗癌研究

对 1,3,5-三嗪类似物的研究突出了它们作为抗癌剂的潜力。这些化合物对各种细胞系表现出显着的抗癌活性,使其成为未来抗癌制剂的潜在候选者。在抗癌研究中探索 1,3,5-三嗪类似物强调了三嗪骨架在药物设计中的多功能性及其在识别临床可行的抗癌分子中的作用(Kumar 等人,2019 年)。

环境和能源材料

三嗪衍生物在高能密度材料 (HEDMs) 中的使用以及作为推进剂和炸药中高能材料的组分展示了它们在能源材料领域的应用。高氮杂环能化合物,包括三嗪,因其合成方法、结构分析、物理和化学性质、敏感性、热性质和爆轰性质而受到研究,表明在高能材料中具有广泛的应用前景(Yongjin & Shuhong,2019 年)。

安全和危害

未来方向

属性

IUPAC Name |

6-(1-adamantyl)-4-amino-1H-1,3,5-triazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c14-11-15-10(16-12(18)17-11)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H3,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAQZQPORVSDBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC(=NC(=O)N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351010 |

Source

|

| Record name | 4-Amino-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727150 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol | |

CAS RN |

151250-94-1 |

Source

|

| Record name | 4-Amino-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)

![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)

![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)

![Ethyl 1,5-dithiaspiro[5.5]undecane-9-carboxylate](/img/structure/B121541.png)